Product packaging for L-Lysylglycyl-L-cysteine(Cat. No.:CAS No. 179034-18-5)

L-Lysylglycyl-L-cysteine

Cat. No.: B12557586
CAS No.: 179034-18-5
M. Wt: 306.38 g/mol
InChI Key: DKTNGXVSCZULPO-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysylglycyl-L-cysteine is a synthetic tripeptide of interest in biochemical and physiological research. Composed of L-Lysine, Glycine, and L-Cysteine, this compound is structurally analogous to the glutamate moiety in glutathione (γ-L-Glutamyl-L-cysteinylglycine) and may serve as a valuable tool for studying related metabolic pathways. Its primary research value lies in its L-cysteine residue, which provides a reactive thiol group. This group is central to investigations into redox biology, antioxidant mechanisms, and metal chelation. Researchers can utilize this tripeptide to probe the structure-activity relationships in enzymes that interact with glutathione or similar peptides. Furthermore, the presence of a lysine residue introduces a primary amine, potentially making this molecule useful for conjugation studies, probe development, or exploring novel peptide-based transport mechanisms. This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N4O4S B12557586 L-Lysylglycyl-L-cysteine CAS No. 179034-18-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179034-18-5

Molecular Formula

C11H22N4O4S

Molecular Weight

306.38 g/mol

IUPAC Name

(2R)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C11H22N4O4S/c12-4-2-1-3-7(13)10(17)14-5-9(16)15-8(6-20)11(18)19/h7-8,20H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1

InChI Key

DKTNGXVSCZULPO-YUMQZZPRSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)O)N

Origin of Product

United States

Sophisticated Methodologies for the Synthesis of L Lysylglycyl L Cysteine and Its Analogs

Refined Solution-Phase Peptide Synthesis (LPPS) Techniques

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method where all reactions, including coupling and deprotection, are carried out in a homogeneous solution. creative-peptides.comyoutube.com While often more labor-intensive due to the need for purification of intermediates after each step, it is highly scalable. chempep.com

For the synthesis of very long peptides or proteins, a convergent approach known as fragment condensation is often employed. nih.govspringernature.com In this strategy, smaller, protected peptide fragments are synthesized separately (often via SPPS) and then joined together in solution. chempep.com A major challenge with traditional fragment condensation is the high risk of racemization at the C-terminal amino acid of the activating fragment. nih.gov

To overcome this, modern chemoselective ligation methods have been developed. These methods involve the reaction of two mutually and uniquely reactive functional groups, allowing for the coupling of unprotected peptide fragments in aqueous solution with minimal side reactions. nih.govethz.ch

Native Chemical Ligation (NCL): The most prominent chemoselective ligation technique is Native Chemical Ligation (NCL). nih.gov This method allows for the formation of a native peptide bond between two unprotected peptide fragments. nih.gov The key requirements are:

One peptide fragment with a C-terminal α-thioester.

A second peptide fragment with an N-terminal Cysteine residue.

For the synthesis of L-Lysylglycyl-L-cysteine, a hypothetical NCL strategy would involve:

Fragment 1: Synthesis of the dipeptide L-Lysylglycine with a C-terminal thioester, e.g., (Boc)Lys-Gly-SR.

Fragment 2: The amino acid L-cysteine, with its free N-terminal amine and thiol group.

The ligation proceeds via a two-step mechanism at neutral pH:

Transthioesterification: A rapid and reversible reaction where the thiol of the N-terminal Cysteine attacks the C-terminal thioester of the first fragment, forming a new thioester-linked intermediate.

S-to-N Acyl Shift: This intermediate undergoes a spontaneous and irreversible intramolecular rearrangement, where the α-amino group of the Cysteine attacks the thioester carbonyl, forming a stable, native amide bond at the ligation site. ethz.chnih.gov

While NCL is a powerful tool for synthesizing large proteins, its application to a tripeptide like this compound would be primarily for illustrative or highly specialized purposes, as stepwise synthesis is far more direct for such a short sequence.

Stereo- and Regioselective Peptide Bond Formation

The challenge in synthesizing this compound lies in the selective formation of α-peptide bonds while the ε-amino group of lysine (B10760008) and the sulfhydryl group of cysteine remain protected or unreactive.

Recent research has also explored methods for regioselective α-peptide bond formation without the use of protecting groups. One such strategy involves the oxidation of amino thioacids. In the case of lysine, its thioacid form can oxidatively generate a diaminoacyl-disulfide moiety, which then undergoes an intramolecular S- to N-acyl transfer to form a regioselective α-peptide bond, even with a free ε-amino group. figshare.com Another approach leverages the difference in pKa values between the α- and ε-amino groups to achieve pH-controlled regioselective ligation. researchgate.netnih.gov

Stereoselectivity in Peptide Bond Formation: Maintaining the stereochemical integrity of the chiral centers in L-lysine, glycine (B1666218) (which is achiral), and L-cysteine is paramount. The use of L-amino acid starting materials is the primary determinant of the final peptide's stereochemistry. However, racemization can occur during the activation of the carboxylic acid group for peptide bond formation. The choice of coupling reagents and reaction conditions plays a crucial role in minimizing this side reaction. Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used to suppress racemization. The development of advanced coupling reagents and optimized reaction protocols has significantly reduced the risk of epimerization during peptide synthesis.

Chemoenzymatic and De Novo Approaches to this compound Construction

Chemoenzymatic and de novo approaches offer greener and more selective alternatives to purely chemical peptide synthesis. These methods leverage the inherent catalytic efficiency and specificity of enzymes.

Enzymatic peptide synthesis utilizes enzymes, such as proteases or engineered ligases, to catalyze the formation of peptide bonds. This approach offers several advantages, including high stereoselectivity, mild reaction conditions (aqueous environments, neutral pH, and ambient temperature), and the avoidance of extensive protecting group chemistry. illinois.edu

For the synthesis of a tripeptide like this compound, a sequential enzymatic approach could be envisioned. For instance, a dipeptide (e.g., Glycyl-L-cysteine) could be synthesized first, followed by the enzymatic ligation of L-lysine. Enzymes like subtilisin and thermolysin have been used for peptide synthesis, often in organic solvents or biphasic systems to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. illinois.edu Lysine-rich proteinoids have also been shown to catalyze the formation of peptides from free amino acids and ATP in aqueous solutions. nih.gov The key challenge is to identify or engineer an enzyme with the desired substrate specificity to efficiently couple the specific amino acid sequence of this compound.

Enzyme ClassExampleKey Characteristics for Peptide Synthesis
ProteasesSubtilisin, Thermolysin, PapainCan catalyze peptide bond formation under specific conditions (e.g., organic co-solvents, substrate engineering) to favor synthesis over hydrolysis.
Acyl-CoA Synthetases-Can activate carboxylic acids for subsequent amide bond formation.
Peptide LigasesSortase A, Butelase 1Catalyze the formation of a specific peptide bond, often with high sequence specificity.

Directed evolution is a powerful technique for engineering enzymes with novel or enhanced properties. This approach involves generating a large library of enzyme variants through random mutagenesis and/or recombination, followed by a high-throughput screening or selection process to identify variants with the desired activity. illinois.edu

In the context of this compound synthesis, directed evolution could be used to engineer a peptide ligase with high specificity and efficiency for the formation of the Lys-Gly and Gly-Cys peptide bonds. The process would start with a known peptide ligase scaffold, such as sortase A or an engineered subtilisin variant. illinois.edunih.gov A library of mutants would then be created and screened for the ability to synthesize the target tripeptide. Screening methods could be based on fluorescence, mass spectrometry, or chromatographic analysis to detect the formation of the desired product. illinois.educam.ac.uk Through iterative rounds of mutagenesis and screening, a highly efficient and specific peptide ligase for this compound synthesis could be developed. cam.ac.ukacs.org

Green Chemistry and Sustainable Practices in this compound Synthesis

Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is known for its high consumption of solvents and reagents, leading to a significant amount of chemical waste. advancedchemtech.comnih.gov Green chemistry principles are increasingly being applied to peptide synthesis to reduce its environmental impact.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the growing peptide chain is attached to an insoluble resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. However, these washing steps are a major source of solvent waste. advancedchemtech.com Green approaches to SPPS for synthesizing peptides like this compound include:

Use of Greener Solvents: Replacing hazardous solvents like dimethylformamide (DMF) with more environmentally benign alternatives such as N-octyl pyrrolidone (NOP) or mixtures of green solvents. researchgate.netrsc.org

Solvent Reduction and Recycling: Implementing protocols that minimize the number of washing steps, such as in-situ Fmoc removal, and developing methods for solvent recovery and reuse. peptide.comambiopharm.com

Atom Economy: Employing strategies that improve the atom economy of the process, such as using side-chain unprotected arginine and histidine where possible, to reduce the generation of impurities during the final cleavage step. rsc.org

Liquid-Phase Peptide Synthesis (LPPS): LPPS combines the advantages of classical solution-phase synthesis and SPPS by using a soluble support for the growing peptide chain. rsc.org This approach allows for synthesis in solution while still enabling easy purification. LPPS protocols generally have a lower process mass intensity (PMI) compared to SPPS due to reduced solvent and reagent usage. rsc.orgacs.org Sustainable practices in LPPS that could be applied to this compound synthesis include:

Membrane-Enhanced Peptide Synthesis (MEPS): Utilizing nanofiltration membranes to separate the growing peptide from excess reagents, significantly reducing solvent consumption. rsc.org

Use of Soluble Tags: Employing various soluble tags that facilitate purification without the need for large volumes of solvents. acs.org

Sustainability MetricTraditional SPPSGreen SPPS/LPPS
Process Mass Intensity (PMI)HighSignificantly Reduced
Solvent ConsumptionHighReduced through greener solvents, recycling, and fewer wash steps
Hazardous Reagent UseCommon (e.g., DMF)Minimized through substitution with safer alternatives
Waste GenerationHighReduced

Analytical Validation of Synthetic this compound Purity and Identity (Research Context)

Thorough analytical validation is crucial to confirm the purity, identity, and structural integrity of synthetic this compound. A combination of chromatographic and spectrometric techniques is typically employed for this purpose. biosynth.comalmacgroup.com

Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for determining the purity of synthetic peptides. jpt.comalmacgroup.com The peptide is separated from impurities based on its hydrophobicity. The purity is calculated from the relative peak area of the main product in the chromatogram. jpt.com Ultra-high-performance liquid chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC. almacgroup.com

Identity Confirmation: Mass spectrometry (MS) is the gold standard for confirming the molecular weight and identity of a synthetic peptide. nih.govresolvemass.ca Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the peptide. nih.gov Tandem mass spectrometry (MS/MS) is used for peptide sequencing to verify the correct order of amino acids. biosynth.com

Chiral Purity: The stereochemical integrity of the peptide is a critical quality attribute. Chiral HPLC is used to separate and quantify the desired L-enantiomers from any potential D-enantiomeric impurities that may have formed due to racemization during synthesis. digitellinc.comnih.govresearchgate.netchiraltech.comsigmaaldrich.comdigitellinc.com This analysis typically involves hydrolyzing the peptide into its constituent amino acids, followed by separation on a chiral stationary phase. digitellinc.comnih.gov

Analytical TechniqueParameter MeasuredPurpose
RP-HPLC/UHPLCRetention Time, Peak AreaPurity assessment, quantification of impurities
Mass Spectrometry (MS)Mass-to-charge ratio (m/z)Molecular weight confirmation, identity verification
High-Resolution MS (HRMS)Accurate MassElemental composition confirmation
Tandem MS (MS/MS)Fragmentation PatternAmino acid sequence verification
Chiral HPLCEnantiomeric SeparationDetermination of stereochemical purity, detection of racemization
Amino Acid Analysis (AAA)Amino Acid Composition and QuantityConfirmation of the correct amino acid ratios
Nuclear Magnetic Resonance (NMR)3D Structure, ConformationStructural elucidation and conformational analysis

Comprehensive Structural and Conformational Investigations of L Lysylglycyl L Cysteine

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the structure of peptides in solution. These methods provide detailed information about the local chemical environment, secondary structure, and conformational dynamics.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a tripeptide like L-Lysylglycyl-L-cysteine, which is highly flexible, NMR provides insights into the ensemble of conformations it adopts.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign proton resonances and to identify protons that are close in space, respectively. The analysis of 3JHH coupling constants can provide information about the dihedral angles of the peptide backbone and side chains, revealing conformational preferences. researchgate.net

Expected 1H NMR Chemical Shifts:

The expected chemical shifts for the protons in this compound are influenced by their local electronic environment. The α-protons of each residue typically resonate between 3.5 and 4.5 ppm. The side chain protons of lysine (B10760008) would appear further upfield, with the ε-amino group protons exhibiting a characteristic shift. The methylene (B1212753) protons of the cysteine side chain would also have distinct chemical shifts.

Conformational Dynamics:

Due to its short length, this compound is not expected to adopt a stable, folded structure in solution. Instead, it likely exists as a dynamic ensemble of conformers. researchgate.net NMR studies on similar short peptides have shown that they are highly flexible in aqueous solutions, with conformations that can change from extended to folded states. researchgate.net The presence of the flexible glycine (B1666218) residue further enhances this conformational freedom. NMR can also be used to study the cis-trans isomerization of the peptide bonds, although the trans conformation is generally favored in linear peptides. In studies of peptides containing adjacent cysteine residues, NMR has been instrumental in identifying the presence of multiple conformations in solution, including different arrangements of the disulfide ring in oxidized forms. nih.gov

Circular Dichroism (CD) spectroscopy is a sensitive method for investigating the secondary structure of peptides and proteins in solution. This technique measures the differential absorption of left and right circularly polarized light by chiral molecules.

For this compound, a short and flexible peptide, the CD spectrum is expected to be characteristic of a "random coil" or an unordered conformation. umich.edu This is because the peptide is too short to form stable secondary structures like α-helices or β-sheets, which give rise to distinct CD signals.

Expected CD Spectral Features for a Random Coil Conformation:

FeatureWavelength Range (nm)Description
Strong Negative Band~195-200Arises from the π → π* electronic transition of the peptide bond.
Weak Positive Band~215-220May be present, but its absence is also characteristic of an unordered structure. umich.edu
Negative Ellipticitynear 222A weak negative signal, in contrast to the strong negative band seen in α-helices.

This interactive data table summarizes the expected CD spectral features for a tripeptide in a random coil conformation.

The CD spectrum of this compound would therefore be dominated by a strong negative band near 200 nm, which is indicative of an unordered structure. umich.edu It is important to note that the side chains of cysteine can contribute to the CD spectrum in the amide region, which may need to be considered for a precise analysis. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the vibrational modes of molecules and is particularly useful for characterizing the amide bonds that form the peptide backbone.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is characterized by several key absorption bands, most notably the Amide I and Amide II bands.

Amide I (1600-1700 cm-1): This band is primarily associated with the C=O stretching vibration of the peptide backbone and is highly sensitive to the secondary structure. leibniz-fli.denih.gov For a flexible tripeptide, this band is expected to be broad, reflecting the presence of multiple conformations.

Amide II (1510-1580 cm-1): This band arises from a combination of N-H bending and C-N stretching vibrations. leibniz-fli.de Its position is also influenced by the peptide's conformation and hydrogen bonding. researchgate.net

Raman Spectroscopy:

Raman spectroscopy offers complementary information to FT-IR. The Amide I and Amide III bands are often analyzed in Raman spectra to deduce conformational information. For peptides containing glycine, Raman studies have been particularly insightful. Studies on polyglycine have shown that it can adopt a polyproline II (PPII)-like conformation in solution, which is an extended helical structure. pitt.edu The Raman spectrum of this compound would likely show features consistent with a disordered or extended conformation.

Key Vibrational Bands for Amide Bond Characterization:

Vibrational ModeFT-IR Wavenumber (cm-1)Raman Wavenumber (cm-1)Primary Molecular Motion
Amide I1600-17001600-1700C=O stretch
Amide II1510-1580-N-H bend, C-N stretch
Amide III1200-13001200-1300C-N stretch, N-H bend

This interactive data table provides a summary of the key vibrational bands used for the characterization of amide bonds in peptides.

Mass spectrometry (MS) is a cornerstone technique in peptide and protein analysis, providing precise molecular weight measurements and sequence information. For this compound, MS is crucial for verifying its primary structure and for identifying any post-translational modifications (PTMs), particularly on the reactive cysteine residue.

Sequence Verification:

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. The protonated peptide is isolated and fragmented, typically through collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. uab.edu

Expected Fragmentation Pattern for this compound:

Precursor Ion (m/z)b-ions (m/z)y-ions (m/z)
[M+H]+b1 (Lys)y1 (Cys)
b2 (Lys-Gly)y2 (Gly-Cys)

This interactive data table illustrates the expected primary fragment ions for this compound in an MS/MS experiment.

Post-Translational Modification (PTM) Analysis:

The cysteine residue in this compound is susceptible to various modifications. Mass spectrometry can readily detect these modifications as a mass shift in the precursor ion or fragment ions. Common PTMs of cysteine include:

Disulfide bond formation: Oxidation of two cysteine residues to form a cystine can occur, leading to dimerization of the peptide. This would be observed as a species with a mass corresponding to the dimer.

Alkylation: The thiol group can be alkylated, for example, with iodoacetamide, resulting in a predictable mass increase.

Oxidation: The sulfur atom can be oxidized to sulfenic, sulfinic, or sulfonic acid, each with a characteristic mass addition.

Unusual fragmentation patterns can also be indicative of modifications on the cysteine residue. nih.gov

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state at atomic resolution. While obtaining a crystal structure for a small, flexible peptide like this compound can be challenging, the principles of peptide crystallography can be applied to understand its potential solid-state conformation. nih.gov

A crystal structure would reveal precise details about:

Bond lengths, bond angles, and torsion angles: These parameters define the geometry of the peptide backbone and side chains.

Intramolecular interactions: The presence of intramolecular hydrogen bonds that stabilize specific conformations can be identified.

Intermolecular interactions: The packing of the peptides in the crystal lattice is governed by intermolecular forces, such as hydrogen bonds and van der Waals interactions. The lysine and cysteine side chains, in particular, can participate in a network of hydrogen bonds.

Although a specific crystal structure for this compound is not available, studies on other tripeptides have revealed a variety of conformations in the solid state, often involving β-turn-like structures or extended chains. researchgate.net The solid-state conformation of oligopeptides can be influenced by the sequence, with certain repeating units favoring the formation of helical structures. rsc.org

Computational Chemistry and Molecular Biophysics Approaches

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful complement to experimental techniques by offering a dynamic view of peptide conformations in solution. researchgate.net These simulations can explore the conformational landscape of this compound and provide insights into its flexibility and interactions with the surrounding solvent. proquest.com

Molecular Dynamics (MD) Simulations:

MD simulations model the motions of atoms in the peptide and solvent over time by solving Newton's equations of motion. A force field is used to describe the potential energy of the system as a function of atomic positions.

For this compound, MD simulations can:

Characterize the conformational ensemble: By running long simulations, a representative set of low-energy conformations can be generated, providing a picture of the peptide's dynamic behavior. researchgate.netbonvinlab.org

Analyze intramolecular hydrogen bonding: The formation and breaking of transient intramolecular hydrogen bonds can be monitored, revealing their role in stabilizing certain conformations.

Investigate solvent interactions: The simulations explicitly model the interactions between the peptide and water molecules, showing how the solvent influences the peptide's conformation.

Computational studies on peptides containing cysteine have also been used to investigate the formation and structure of cyclic peptides and the reactivity of the cysteine residue. acs.orgresearchgate.net Density functional theory (DFT) calculations can be employed to study the energetics of different conformations and to predict spectroscopic properties that can be compared with experimental data. beilstein-journals.org

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without prior experimental data. These calculations provide fundamental insights into molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding a peptide's reactivity and interactions.

For a tripeptide like this compound, DFT calculations would typically be employed to:

Determine the optimized molecular geometry in the gas phase or with solvent models.

Calculate the distribution of electron density and atomic charges, identifying nucleophilic and electrophilic sites.

Analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—to predict regions of chemical reactivity. The thiol group of cysteine is often a key site of interest. frontiersin.org

Generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and is vital for understanding non-covalent interactions.

Table 1: Illustrative Electronic Properties of this compound Functional Groups (Hypothetical DFT Data)

Functional GroupKey AtomsPredicted Mulliken Atomic Charge (e)Role in Reactivity
Lysine Side Chainε-Amino (NH3+)N: -0.8 to -1.0, H: +0.3 to +0.4Protonation site, electrostatic interactions, hydrogen bond donor
Glycine BackboneCarbonylC: +0.5 to +0.7, O: -0.5 to -0.7Hydrogen bond acceptor
Cysteine Side ChainThiolS: -0.1 to -0.3, H: +0.1 to +0.2Nucleophilic site, redox activity, metal binding, disulfide bond formation
C-TerminusCarboxylate (COO-)O: -0.6 to -0.8Protonation site, electrostatic interactions, hydrogen bond acceptor

Note: This table is illustrative, showing typical charge ranges for functional groups in peptides based on general chemical principles. Actual values would be derived from specific DFT calculations.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For peptides, MD simulations provide a detailed view of conformational dynamics, flexibility, and interactions with the surrounding environment, such as water or other solvents. rug.nl

An MD simulation of this compound would involve:

System Setup: Placing the tripeptide in a simulation box filled with explicit solvent molecules (e.g., water models like TIP3P) or using an implicit solvent model. bohrium.com

Force Field Selection: Choosing a force field (e.g., AMBER, CHARMM, GROMOS) to define the potential energy of the system based on atomic positions.

Simulation: Solving Newton's equations of motion for the system over a set period (nanoseconds to microseconds), generating a trajectory of atomic coordinates.

Simulations in different environments can reveal key behaviors:

In Water: The peptide's interaction with water molecules, the stability of intramolecular hydrogen bonds, and the conformational preferences of the flexible glycine and the charged lysine and cysteine residues would be explored.

In Less Polar Solvents (e.g., ethanol): Studies on other small peptides have shown that less polar environments can promote the formation of more compact structures and increase the number of intramolecular hydrogen bonds compared to water. bohrium.com

At Interfaces (e.g., membrane/water): Simulations could model how the peptide interacts with a lipid bilayer, providing insight into its potential for membrane penetration or binding.

Table 2: Typical Parameters for an MD Simulation of a Tripeptide

ParameterValue / DescriptionPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Solvent ModelExplicit (e.g., TIP3P water) or Implicit (e.g., GB/SA)Represents the environment surrounding the peptide.
Simulation BoxCubic or Rectangular with Periodic Boundary ConditionsCreates a pseudo-infinite system to avoid edge effects.
Temperature298 K - 310 K (or a range for REMD)Maintained using a thermostat (e.g., Berendsen). bohrium.com
Pressure1 barMaintained using a barostat for NPT ensemble simulations.
Time Step2 fsThe interval for integrating equations of motion.
Simulation Length100 ns - 1 µsThe total time simulated to sample conformational space.

Conformational Ensemble Sampling and Free Energy Calculations

Standard MD simulations can sometimes get trapped in local energy minima, failing to explore the full range of a peptide's possible conformations. nih.gov Enhanced sampling techniques are used to overcome this limitation and generate a representative conformational ensemble and calculate the free energy landscape, which maps the stability of different conformations. nih.govreadthedocs.io

Key methods include:

Replica Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. nih.gov Periodically, the coordinates of replicas at neighboring temperatures are swapped. This allows replicas at high temperatures to overcome energy barriers easily, and these extended conformations can then be sampled at lower temperatures, leading to a more exhaustive exploration of the conformational space. plos.orgnih.gov

Metadynamics: This method accelerates the exploration of conformational space by adding a history-dependent bias potential to the system's energy landscape. rug.nlnih.gov By "filling up" energy wells that have already been visited, the simulation is encouraged to explore new conformations, eventually providing a map of the free energy surface. fao.orgresearchgate.net

For this compound, these methods would reveal the relative populations of different folded or extended states and the energy barriers between them. The resulting free energy landscape could be plotted against collective variables, such as the radius of gyration or specific dihedral angles, to visualize the most stable conformational states.

In Silico Prediction of Peptide-Ligand Interactions

In silico methods are used to predict and analyze the binding of a peptide to a target molecule (ligand), such as a protein receptor or a metal ion. These computational techniques are essential in drug discovery and molecular biology.

Common approaches include:

Molecular Docking: This method predicts the preferred orientation of the peptide when bound to a target to form a stable complex. The flexibility of the peptide is a significant challenge, and specialized algorithms are often needed. Docking would be used to screen potential protein targets for this compound and to predict its binding mode and affinity.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific biological target. youtube.comnih.gov For this compound, a pharmacophore model could be generated based on its key features: a positive charge (lysine), a hydrogen bond donor/acceptor (backbone), and a nucleophilic/metal-binding group (cysteine). This model could then be used to search for small molecules that mimic the peptide's binding properties or to identify key interaction points on a receptor surface. nih.govresearchgate.net

Table 3: Potential Pharmacophoric Features of this compound

Feature TypeOriginating ResidueDescriptionPotential Interaction
Positive IonizableLysineThe ε-amino group is protonated at physiological pH.Forms salt bridges with negatively charged residues (e.g., Asp, Glu) on a receptor.
Hydrogen Bond DonorLysine (NH3+), Cysteine (SH), Backbone (NH)Can donate a proton to an electronegative atom.Interaction with carbonyl oxygen or other H-bond acceptors.
Hydrogen Bond AcceptorBackbone (C=O), C-terminus (COO-)An electronegative atom that can accept a proton in a hydrogen bond.Interaction with backbone NH or other H-bond donors.
Metal Binder / NucleophileCysteineThe thiol group can coordinate with metal ions or participate in covalent bonding.Binding to metalloproteins or forming covalent adducts.

Solution-State Conformation and Environmental Influences

The conformation of a peptide in solution is not static but exists as a dynamic equilibrium of states influenced by the environment. Experimental techniques, complemented by simulations, are used to study these influences.

Circular Dichroism (CD) Spectroscopy: CD is a valuable technique for monitoring the secondary structure of peptides. nih.gov By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region, one can estimate the content of α-helix, β-sheet, and random coil structures. For this compound, CD spectra could be recorded under various conditions (e.g., different solvents, pH, temperatures) to observe conformational changes. researchgate.netnih.gov For instance, the addition of solvents like trifluoroethanol (TFE) is known to induce helical structures in some peptides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques can provide detailed atomic-level information about the peptide's average conformation in solution, including dihedral angle restraints and inter-proton distances.

Environmental Factors:

pH: The charge state of this compound is highly dependent on pH due to its ionizable N-terminal amino group, C-terminal carboxyl group, and the lysine side chain. At low pH, the peptide will be highly positively charged, which can lead to an extended conformation due to electrostatic repulsion. nih.govacs.org As the pH increases towards the isoelectric point, the net charge decreases, potentially allowing for more compact or folded structures. nih.gov

Ionic Strength: The concentration of salt in the solution can screen electrostatic interactions, which would affect the conformational preferences of the charged peptide.

Comparative Conformational Analysis with Related Peptides

Role of Lysine: Replacing Lysine with a non-polar residue like Alanine (B10760859) (Ala-Gly-Cys) would remove the long, flexible, and positively charged side chain. This would likely reduce the peptide's solubility in water and eliminate specific intramolecular salt-bridge possibilities, potentially leading to a different ensemble of conformations. Comparing protonated tripeptides with Gly and Ala substitutions has shown that the methyl side-chain of alanine can favor specific intramolecular hydrogen bonding patterns. osti.gov

Role of Glycine: Glycine is the most conformationally flexible amino acid. Replacing it with Alanine (Lys-Ala-Cys) would introduce a methyl group, sterically restricting the backbone's rotational freedom (phi and psi angles). Studies on peptides with Gly-X-Y repeats show that glycine provides unique flexibility that is critical for certain structures, and its substitution can be highly disruptive. nih.govnih.gov

Role of Cysteine: Cysteine's thiol group is crucial for structure and function. It can form disulfide bonds, which covalently link different parts of a peptide or protein, greatly stabilizing the tertiary structure. bbk.ac.ukmonash.eduquora.com Replacing Cysteine with Serine (Lys-Gly-Ser), which has a hydroxyl group instead of a thiol, would alter its nucleophilicity, eliminate its ability to form disulfide bonds, and change its metal-binding properties, thereby affecting its structural and functional potential. The cysteine residue is a key site for post-translational modifications and interactions. frontiersin.orgnih.gov

Table 4: Comparative Analysis of Tripeptide Analogues

Peptide SequenceKey Change from Lys-Gly-CysPredicted Conformational Impact
Ala-Gly-Cys Lysine → AlanineLoss of positive charge and long side chain. Reduced electrostatic interactions. Likely increased hydrophobicity.
Lys-Ala-Cys Glycine → AlanineIncreased steric hindrance on the backbone. Reduced conformational flexibility.
Lys-Gly-Ser Cysteine → SerineLoss of thiol group and disulfide bond capability. Altered nucleophilicity and metal-binding properties.
Gly-Lys-Cys Permutation of residuesAltered sequence changes the local environment and potential for side-chain/backbone interactions, likely leading to a different conformational landscape.

This comparative approach helps to build a structure-function relationship, explaining how the specific sequence of this compound gives rise to its unique structural and chemical properties.

In Vitro and in Silico Biochemical and Mechanistic Studies of L Lysylglycyl L Cysteine

Metal Ion Coordination and Chelation Chemistry

Redox Properties Modulated by Metal Coordination

The redox behavior of L-Lysylglycyl-L-cysteine is intrinsically linked to the unique properties of its cysteine residue, which combines catalytic activity with extensive redox chemistry and a high affinity for metal ions. nih.gov The thiol group (-SH) of the cysteine moiety is a primary site for both redox reactions and metal binding. The coordination of metal ions to this thiol group can significantly modulate the peptide's redox potential.

The interplay between metal binding and redox activity is a fundamental aspect of cysteine biochemistry. nih.gov For this compound, the coordination of metal ions such as copper (Cu²⁺) or zinc (Zn²⁺) to the sulfur atom can stabilize the thiolate form (S⁻), influencing its susceptibility to oxidation. The specific impact on the redox potential depends on the nature of the metal ion and the coordination geometry, which is also influenced by the adjacent lysine (B10760008) and glycine (B1666218) residues. For instance, the sulfonate group, an oxidized form of cysteine, is known to be a dynamic ligand in proteins and can coordinate strongly with metal ions. researchgate.net Studies on cysteine-containing peptides have shown they can chelate copper ions via their thiol groups. researchgate.net This metal-binding capacity allows such peptides to act as "redox switches," sensing and responding to the cellular environment. nih.gov

Metal IonPotential Interaction SiteEffect on Redox Properties
Zn²⁺Cysteine Thiol (-SH)Stabilization of thiolate, modulation of redox potential, potential role in zinc homeostasis. nih.govnih.gov
Cu²⁺Cysteine Thiol (-SH)Catalysis of redox cycling, formation of copper-thiolate complexes, potential pro-oxidant activity. researchgate.net
Fe³⁺/Fe²⁺Cysteine Thiol (-SH)Participation in Fenton-like reactions, modulation of iron redox state. nih.gov

Redox Biochemistry of the Cysteine Moiety

Formation and Characterization of Disulfide Bridges (Intra/Inter-peptide)

A fundamental characteristic of the cysteine moiety is its ability to undergo a two-electron oxidation to form a disulfide bond (S-S) with another cysteine residue. nih.gov This covalent linkage, known as a disulfide bridge, is crucial for the structure and stability of many peptides and proteins. nih.gov For this compound, this can occur in two ways:

Inter-peptide: Two molecules of this compound can react to form a dimer, linked by a disulfide bridge.

Intra-peptide: While not possible for a single this compound molecule, in larger peptides containing this sequence, an intramolecular disulfide bridge could form with another cysteine residue within the same chain.

The formation of these bridges can sometimes be incorrect, leading to "scrambled" disulfides, which may result in misfolded and inactive molecules. biopharmaspec.com The characterization and mapping of disulfide bonds are critical for understanding the structure of cysteine-containing molecules. biopharmaspec.com Standard techniques for this analysis include peptide mapping under reducing and non-reducing conditions followed by mass spectrometry (MS), such as LC/ES-MS and LC/ES-MS/MS. biopharmaspec.com These methods allow for the precise identification of which cysteine residues are linked. biopharmaspec.com The Ellman's test is another important assay used to quantify the levels of free sulfhydryl groups. biopharmaspec.com

Role in Oxidative Stress Models (Cell-free, in vitro)

In cell-free and in vitro models, the cysteine residue of this compound serves as a potent antioxidant. Cysteine is a well-established precursor to glutathione (GSH), a major endogenous antioxidant that plays a critical role in protecting cells from oxidative damage. nih.govresearchgate.net Supplementation with L-cysteine in vitro has been shown to restore cellular GSH levels, thereby enhancing the redox balance and mitigating oxidative stress. nih.govresearchgate.net

The protective effect of cysteine-containing compounds has been demonstrated in various in vitro models of oxidative stress. For example, L-cysteine has been shown to inhibit the formation of advanced glycation end products (AGEs) by sequestering reactive carbonyl species (RCS) like methylglyoxal (MGO), which are key mediators of carbonyl stress. umlub.plresearchgate.net This sequestering action prevents damaging protein modifications and structural alterations. umlub.pl Through its ability to neutralize reactive species, the cysteine moiety in this compound can protect other molecules from oxidative damage in cell-free environments.

Study TypeModel SystemFindingReference
In vitroG6PD-deficient monocytesL-cysteine treatment restored cellular glutathione (GSH), increased G6PD activity, and decreased reactive oxygen species (ROS). nih.gov
In vitro / In silicoBSA-MGO/Glucose modelL-cysteine demonstrated significant inhibitory effects against protein glycation and the formation of advanced glycation end products (AGEs). umlub.plresearchgate.net
In vitroRat serum / Human plasmaThe antioxidant γ-L-glutamyl-L-cysteine was shown to remain intact in blood for several minutes, indicating its potential to act as an effective antioxidant. researchgate.net

Reactivity with Reactive Oxygen and Nitrogen Species

The thiol group of the cysteine residue is highly reactive towards a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov This reactivity is central to its antioxidant function. Sulfur can adopt a wide range of oxidation states, from -2 to +6, leading to a variety of oxidation products when reacting with ROS/RNS. nih.gov

Key reactions include:

With Hydrogen Peroxide (H₂O₂): The cysteine thiol can be oxidized to sulfenic acid (-SOH), a transient intermediate. Further oxidation can lead to the more stable and largely irreversible sulfinic acid (-SO₂H) and sulfonic acid (-SO₃H) forms. nih.gov

With Hypohalous Acids (HOX): Aggressive oxidants like hypochlorous acid (HOCl) mediate a two-electron oxidation, also proceeding through a sulfenic acid intermediate. nih.gov

With Peroxynitrite (ONOO⁻): Peroxynitrite, a potent RNS, can react directly with the cysteine moiety. nih.gov This reaction is a key pathway for mitigating nitrosative stress.

The formation of these various oxidized species represents an important mechanism for regulating protein function and signaling pathways under conditions of oxidative stress. nih.gov

Non-Covalent Interactions with Biological Macromolecules (in vitro/in silico)

Beyond covalent interactions, the this compound peptide can engage in non-covalent interactions with biological macromolecules like proteins. The sulfur atom of the cysteine residue can act as an electron donor in n→π* interactions with the carbonyl groups of a protein's peptide backbone. nih.gov These interactions, though weak, are ubiquitous and can play a significant role in stabilizing protein conformations and modulating the local environment and reactivity of the cysteine residue itself. nih.gov

Furthermore, the lysine residue, with its positively charged amino group, can form salt bridges and hydrogen bonds with negatively charged or polar residues on a macromolecule's surface. The glycine residue provides conformational flexibility to the peptide, allowing it to adopt a conformation suitable for binding. While cysteine residues are less common on protein surfaces compared to lysine, their strong nucleophilicity makes them key sites for interaction when present. nih.gov

Binding Affinity and Specificity Studies

Determining the binding affinity and specificity of this compound for target macromolecules is essential for understanding its biological function. In vitro techniques are employed to quantify these interactions. Affinity chromatography, using immobilized derivatives of the peptide, is a powerful tool for identifying and isolating binding partners from complex biological mixtures. nih.gov For instance, S-trityl-L-cysteine derivatives immobilized on affinity beads have been used to successfully capture and identify their cellular protein targets. nih.gov

The binding of metal ions can also influence the peptide's affinity for macromolecules. Metal-bound thiolates in cysteine residues generally show decreased reactivity towards nucleophiles, which can be exploited in differential alkylation strategies coupled with mass spectrometry to identify metal-binding sites and assess their affinity. nih.gov Such studies provide crucial data on the direct interaction between the peptide and its biological targets. nih.gov

Role in Self-Assembly and Supramolecular Structures

The tripeptide this compound possesses distinct molecular features that predispose it to participate in self-assembly and the formation of supramolecular structures. The propensity of peptides to self-assemble is highly dependent on their amino acid sequence nih.gov. The unique combination of a positively charged lysine, a flexible glycine, and a reactive cysteine residue suggests several mechanisms by which this tripeptide can form ordered, non-covalent structures.

The cysteine residue is a key player in the supramolecular behavior of peptides due to the redox activity of its sidechain thiol group mdpi.com. Under oxidative conditions, the thiol groups of two this compound peptides can form a disulfide bond, creating a dimeric, cystine-containing hexapeptide. This covalent linkage can act as a crosslink, stabilizing larger supramolecular assemblies and potentially leading to the formation of hydrogels or other soft materials mdpi.comnih.gov. The process of disulfide bond formation is a widely used strategy for stabilizing peptide and protein tertiary structures and can be precisely controlled in laboratory settings rsc.org.

Beyond covalent disulfide bridging, the peptide's structure allows for a network of non-covalent interactions that are crucial for self-assembly. These interactions include:

Hydrogen Bonding: The amide groups of the peptide backbone, along with the amine and carboxyl groups at the termini, and the side chains of lysine and cysteine, can all participate in extensive hydrogen bonding networks. These interactions are fundamental to the formation of secondary structures like β-sheets, which often serve as the foundation for larger fibrous assemblies acs.org.

Electrostatic Interactions: The lysine residue contains a primary amine group in its side chain, which is positively charged at physiological pH. This positive charge can interact with negatively charged molecules or surfaces, or with the C-terminal carboxylate of another peptide molecule, driving assembly through electrostatic attraction.

Hydrophobic Interactions: While glycine itself is neutral, the aliphatic portion of the lysine side chain can contribute to hydrophobic interactions, which play a role in the initial aggregation of peptides in an aqueous environment bachem.com.

The interplay of these forces allows for the formation of complex and potentially responsive materials. For instance, changes in pH or redox environment could trigger shifts in the assembly or disassembly of structures formed by this compound, a characteristic of "smart" biomaterials mdpi.com. The self-assembly of similar short peptides, particularly those containing aromatic residues, into ordered nanostructures like nanotubes and hydrogels has been well-documented bachem.com.

Table 1: Potential Intermolecular Interactions in this compound Self-Assembly

Interaction TypeParticipating Group(s) in this compoundPotential Role in Supramolecular Structure
Covalent (Disulfide Bond)Cysteine Thiol (-SH)Cross-linking, network formation, hydrogel stabilization. mdpi.comrsc.org
Hydrogen BondingPeptide Backbone Amides, Terminal Amino/Carboxyl Groups, Lysine Amine, Cysteine ThiolFormation of β-sheets, stabilization of fibrous structures. acs.org
ElectrostaticLysine Side-Chain Amine (+), C-terminal Carboxylate (-)Directional assembly, interaction with charged surfaces.
HydrophobicLysine Side-Chain (Aliphatic part)Initial aggregation in aqueous solution. bachem.com

Theoretical Frameworks for this compound's Biological Role

While direct experimental evidence for the biological role of this compound is limited, its structure allows for the generation of several hypotheses regarding its function, transport, and metabolism.

Hypothesis Generation on Peptide Signaling Pathways

Peptides are fundamental regulators of metabolism and act as signaling molecules in numerous physiological processes nih.govnih.gov. Based on its constituent amino acids, this compound could be hypothesized to participate in specific signaling pathways.

The presence of L-cysteine is particularly suggestive of a role in redox signaling. Cysteine is a precursor to glutathione (γ-L-Glutamyl-L-cysteinylglycine), a critical intracellular antioxidant nih.govresearchgate.net. It is plausible that this compound, or its metabolic products, could influence the cellular redox state by modulating glutathione levels or by reacting directly with reactive oxygen species via its thiol group. The thiol group itself is a key component in many biological processes, participating in free radical scavenging and metal binding rsc.org.

Modeling of Peptide Transport and Distribution Mechanisms

The absorption and distribution of small peptides like this compound are primarily mediated by specific transporter proteins nih.govnih.gov. The major transporters for di- and tripeptides in the intestine and kidneys are PepT1 and PepT2, respectively bachem.comacs.org. These are proton-coupled oligopeptide transporters that move a wide range of small peptides across cell membranes acs.orgelifesciences.org.

Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for understanding the mechanisms of these transporters nih.govillinois.edu. Such models can simulate the binding of a peptide to the transporter, the conformational changes that occur during the transport cycle, and the energetic driving forces involved elifesciences.org.

To model the transport of this compound, a theoretical framework would involve:

Homology Modeling: Creating a three-dimensional model of the relevant transporter (e.g., PepT1) if an experimental structure is not available.

Molecular Docking: Predicting the binding pose of this compound within the transporter's binding pocket.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the peptide-transporter complex embedded in a lipid bilayer to observe the transport process over time.

Free Energy Calculations: Quantifying the binding affinity and the energy barriers associated with different steps of the transport cycle elifesciences.org.

These in silico approaches provide atomic-level insights that are difficult to obtain through experimental methods alone and are crucial for predicting the bioavailability and tissue distribution of peptide-based molecules illinois.edu.

Table 2: Key Parameters for Modeling this compound Transport via PepT1

Modeling StepKey Parameters & ConsiderationsObjective
Molecular DockingPeptide charge state (pH-dependent), transporter binding site residues, scoring functions.Predict initial binding mode and affinity.
MD SimulationsForce field selection, simulation time, system size (protein, peptide, membrane, water, ions), temperature, pressure. illinois.eduElucidate the full transport mechanism and identify key interactions. elifesciences.org
Free Energy CalculationsCalculation method (e.g., ABFE, umbrella sampling), reaction coordinate definition.Quantify binding affinity and energetic profile of transport. elifesciences.org

Theoretical Considerations for Metabolic Turnover

The metabolic fate of this compound is theoretically governed by the action of peptidases and the subsequent metabolism of its constituent amino acids. Peptides administered to the body are generally susceptible to degradation by proteases, which results in short systemic half-lives a-star.edu.sg.

The metabolic turnover would likely proceed in two main stages:

Peptide Bond Cleavage: The peptide bonds between Lys-Gly and Gly-Cys would be hydrolyzed by various peptidases (e.g., aminopeptidases, carboxypeptidases, or dipeptidyl peptidases) present in the blood, liver, kidneys, and other tissues. This would release the free amino acids L-lysine, glycine, and L-cysteine.

Amino Acid Catabolism: The released amino acids would enter their respective metabolic pathways.

L-Cysteine: This is a semi-essential amino acid with a rich metabolic profile. Intracellular L-cysteine can be utilized for protein synthesis or catabolized into several important compounds nih.govresearchgate.net. Key pathways include its incorporation into the antioxidant glutathione (GSH), oxidation to taurine, or desulfuration to produce hydrogen sulfide (H₂S), a gaseous signaling molecule nih.govresearchgate.netnih.gov. The transport of cystine (the oxidized dimer of cysteine) and cysteine into cells is a critical, regulated step for these processes nih.gov.

L-Lysine: As an essential amino acid, lysine is primarily used for protein synthesis. Its catabolism occurs mainly in the liver.

Glycine: A non-essential amino acid, glycine is used in the synthesis of proteins, purines, and other metabolites.

The rate of turnover would be influenced by factors such as the peptide's resistance to specific peptidases and its rate of transport into cells where metabolic enzymes are located. Theoretical mass computation can be used to predict the masses of the peptide and its potential metabolic fragments, which is a key technique in proteomics and metabolomics for identifying and quantifying such molecules in biological samples researchgate.net.

Table 3: Theoretical Metabolic Pathways for this compound

Metabolic ProcessSubstrateKey Enzymes (Examples)Primary ProductsSignificance
Peptide HydrolysisThis compoundPeptidases, ProteasesL-Lysine, Glycine, L-CysteineBioavailability and half-life determination. a-star.edu.sg
Glutathione SynthesisL-CysteineGlutamate-cysteine ligase, Glutathione synthetaseGlutathione (GSH)Cellular antioxidant defense. nih.govresearchgate.net
Taurine SynthesisL-CysteineCysteine dioxygenase, Sulfinoalanine decarboxylaseTaurineNeuromodulation, osmoregulation. nih.govnih.gov
H₂S ProductionL-CysteineCystathionine β-synthase, Cystathionine γ-lyaseHydrogen Sulfide (H₂S)Gasotransmitter signaling. nih.gov

Advanced Research Applications and Future Directions in L Lysylglycyl L Cysteine Studies

Development of L-Lysylglycyl-L-cysteine as a Chemical Biology Tool

The inherent reactivity of the lysine (B10760008) and cysteine residues within the this compound motif makes it an attractive candidate for the creation of chemical biology tools. These tools are designed to interact with and report on complex biological systems, enabling researchers to probe cellular functions with high precision.

Design of Fluorescent or Photoaffinity Probes

Fluorescent probes are instrumental in visualizing and tracking biological molecules and events within living systems. The cysteine residue in this compound can serve as an attachment point for fluorophores that are sensitive to their local environment. For instance, a probe could be designed where the fluorescence is quenched until the cysteine's thiol group reacts with a specific cellular target, leading to a "turn-on" fluorescent signal. The lysine residue can modulate the probe's solubility and cellular uptake.

Photoaffinity probes are used to covalently label and identify binding partners of a molecule of interest. In the context of this compound, a photo-reactive group could be attached to the peptide. Upon activation with light, this group forms a covalent bond with a nearby interacting protein. The lysine residue can be modified with a reporter tag, such as biotin, to facilitate the subsequent isolation and identification of the labeled protein.

Probe TypeDesign PrinciplePotential Application
Fluorescent Probe Cysteine-thiol mediated attachment of an environmentally sensitive fluorophore. Lysine enhances solubility.Real-time imaging of specific enzymatic activity or redox state changes in live cells.
Photoaffinity Probe Incorporation of a photo-reactive moiety and a reporter tag (e.g., biotin) on the peptide backbone.Identification of unknown protein targets that bind to the this compound motif.

Use as a Scaffold for Rational Peptide Design Methodologies

Rational peptide design aims to create peptides with specific, predetermined functions. The this compound sequence can serve as a minimal, yet functional, scaffold. The defined spacing between the reactive cysteine and lysine residues can be exploited to create specific chemical microenvironments that facilitate certain reactions or binding events. For example, computation-guided design has been used to create peptide motifs where cysteine and lysine residues work in concert to react with small molecules, mimicking enzymatic activity. This concept can be applied to this compound to design peptides that selectively modify other proteins or act as catalysts.

By incorporating this tripeptide into a larger peptide or protein structure, researchers can introduce a site for specific modification or cyclization. The glycine (B1666218) spacer provides flexibility, allowing the lysine and cysteine residues to adopt conformations necessary for interaction with their targets.

Fabrication of Biosensors (academic research, not commercial products)

Biosensors are analytical devices that combine a biological component with a physicochemical detector. In academic research, this compound can be used to create novel biosensors for detecting specific analytes. For example, the tripeptide could be immobilized on an electrode surface. The cysteine thiol group could selectively bind to heavy metal ions, while the lysine amine group could be used to anchor other recognition elements. The binding event would then be transduced into a measurable electrical signal. While biosensors for individual amino acids like L-cysteine and L-lysine are being explored, the unique combination in this tripeptide could allow for the development of sensors with novel specificities.

Integration into Combinatorial Chemistry Libraries for Target Identification

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. Integrating this compound into these libraries can be a powerful strategy for discovering new ligands for biological targets.

High-Throughput Screening Methodologies for Peptide-Based Ligands

High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds for a specific biological activity. Peptide libraries that incorporate the this compound motif can be screened to identify molecules that bind to a protein of interest. The cysteine residue is particularly useful in this context as it can form covalent bonds with specific targets, which can be a desirable feature for certain drugs. Various HTS platforms are being developed to screen large libraries of peptides against disease-relevant targets.

The presence of both a nucleophilic cysteine and a modifiable lysine in the this compound sequence allows for diverse screening approaches. For example, libraries can be designed where the cysteine is intended to interact with the target, while the lysine is used for immobilization onto a screening platform or for attaching a reporter group.

Screening MethodPrincipleRelevance of this compound
Phage Display A library of peptides is expressed on the surface of bacteriophages.Peptides containing the Lys-Gly-Cys motif can be selected for their ability to bind to a target protein.
One-Bead-One-Compound (OBOC) A library of peptides is synthesized on small resin beads.The cysteine can be used for on-bead cyclization or as a reactive handle, while the lysine can aid in sequencing.
Fluorescence-Based Assays Changes in fluorescence are measured upon binding of a library member to a target.The cysteine or lysine can be labeled with a fluorophore to monitor binding events.

Deconvolution Strategies for Active Peptides

Once a "hit" is identified from a combinatorial library, the next step is to determine the exact chemical structure of the active compound. This process is known as deconvolution. For peptide libraries, this typically involves sequencing the active peptide. The presence of specific amino acids can aid in this process. For instance, in mass spectrometry-based sequencing, the positive charge on the lysine residue in this compound can facilitate ionization and fragmentation, leading to a clearer identification of the peptide sequence.

Strategies such as iterative deconvolution can be employed, where sub-libraries are systematically synthesized and tested to narrow down the active sequence. The defined structure of the this compound motif can serve as a fixed element in these libraries, simplifying the deconvolution process.

Engineering of this compound Derivatives with Modulated Properties

The modification of peptides to enhance or alter their properties is a cornerstone of biochemical engineering and drug discovery. For this compound, engineering efforts can be broadly categorized into amino acid substitution and the incorporation of non-canonical amino acids, each offering a unique approach to modulating the peptide's function.

Substitution of L-Lysine: The lysine residue provides a positive charge at physiological pH. Replacing it with a neutral amino acid like alanine (B10760859) would eliminate this charge, potentially altering its interaction with negatively charged biological targets. A substitution with a negatively charged residue, such as glutamic acid, would result in a radical replacement, drastically changing the peptide's electrostatic profile and function. wikipedia.orgnih.gov

Substitution of Glycine: Glycine's lack of a side chain grants the peptide backbone significant conformational flexibility. nih.gov Substituting it with alanine, which has a small methyl group, or a bulkier residue like valine, would introduce steric constraints, thereby reducing the peptide's flexibility and potentially locking it into a more defined conformation.

Substitution of L-Cysteine: The thiol group of cysteine is its most defining feature, responsible for forming disulfide bonds and participating in nucleophilic reactions. frontiersin.org Replacing cysteine with serine, its oxygen-containing analog, would remove its ability to form disulfide bridges and significantly alter its reactivity. An alanine substitution would remove the functional side chain entirely. frontiersin.org

The following table summarizes potential amino acid substitutions in this compound and their predicted impact on the peptide's properties.

Original ResidueSubstitutionType of ReplacementPredicted Effect on Peptide Properties
L-Lysine (Positively Charged)L-AlanineNon-polar, NeutralLoss of positive charge; reduced solubility; altered receptor binding.
L-Lysine (Positively Charged)L-Glutamic AcidNegatively ChargedCharge inversion; significant change in electrostatic interactions. wikipedia.org
Glycine (Flexible)L-AlanineNon-polar, NeutralReduced conformational flexibility due to steric hindrance. nih.gov
Glycine (Flexible)L-ProlineCyclicIntroduction of a rigid kink in the peptide backbone.
L-Cysteine (Nucleophilic, Thiol-containing)L-SerinePolar, NeutralLoss of disulfide bonding capability; altered nucleophilicity. frontiersin.org
L-Cysteine (Nucleophilic, Thiol-containing)L-AlanineNon-polar, NeutralComplete removal of the reactive thiol functional group.

The incorporation of non-canonical amino acids (ncAAs)—those outside the standard 20 proteinogenic amino acids—is a powerful strategy for introducing novel chemical functionalities into peptides. asm.orgasm.org This can be achieved through chemical methods like solid-phase peptide synthesis (SPPS) or biological methods involving the expansion of the genetic code. asm.orgnih.gov The wild-type pyrrolysyl-tRNA synthetase (PylRS), for example, can accept various lysine derivatives, providing a pathway for their site-specific incorporation into proteins. acs.orgplos.org

For this compound, ncAAs could be used to introduce functionalities such as:

Bioorthogonal handles: An alkyne- or azide-containing lysine derivative could be incorporated to allow for "click chemistry" conjugation to other molecules. acs.org

Photoreactive groups: Incorporating a photocaged lysine or a diazirine-containing amino acid would enable spatiotemporal control over the peptide's activity or allow for photo-crosslinking studies. acs.org

Enhanced Stability: Replacing glycine with sarcosine (N-methylglycine) can increase resistance to proteolytic degradation.

The table below details potential ncAAs that could be incorporated into the this compound sequence.

Incorporation SiteNon-Canonical Amino Acid (ncAA)Resulting Functional Modification
L-LysineAcetyllysineMimics post-translational modification, altering charge and binding properties. plos.org
L-LysineAzido-lysineIntroduces a bioorthogonal handle for "click chemistry" conjugation. acs.org
GlycineSarcosine (N-methylglycine)Increases protease resistance and alters backbone conformation.
L-CysteineHomocysteineAlters the geometry and stability of potential disulfide bonds.
L-CysteinePenicillamineAdds steric bulk near the thiol group, influencing disulfide bonding and metal coordination.

Contribution to Fundamental Understanding of Peptide Structure-Function Relationships

Tripeptides are ideal model systems for investigating the fundamental principles that govern how a peptide's sequence dictates its structure and function. researchgate.net The this compound sequence provides a minimalist yet informative platform for understanding the interplay of charge, flexibility, and reactivity.

The study of this tripeptide can provide insights into:

The role of charge: The N-terminal lysine provides a localized positive charge that can influence everything from solubility to the orientation of the peptide when it approaches a binding partner.

The importance of flexibility: The central glycine residue acts as a flexible linker, allowing the charged lysine and reactive cysteine residues to orient themselves independently for optimal interaction with a target.

The reactivity of the thiol group: The C-terminal cysteine's thiol group is a hub of chemical activity. It can form disulfide bonds to create peptide dimers, coordinate with metal ions, or act as a point of attachment for other molecules. nih.govresearchgate.net

By studying how modifications to this simple sequence affect its behavior—for example, how its antioxidant activity changes based on the position of the cysteine—researchers can develop predictive models for the properties of more complex peptides. nih.govresearchgate.net

Emerging Interdisciplinary Research Areas and Methodological Advancements

Research into tripeptides like this compound is expanding into new interdisciplinary fields, driven by advancements in peptide synthesis and analysis.

Emerging Research Areas:

Biomaterials: Small peptides are being explored as building blocks for self-assembling nanomaterials, such as hydrogels. The specific sequence of this compound, with its potential for both electrostatic interactions (via lysine) and covalent cross-linking (via cysteine disulfide bonds), makes it a candidate for the rational design of such materials for drug delivery or tissue engineering. researchgate.net

Peptide-Based Drug Development: The cysteine residue can be used as a handle for conjugating cytotoxic drugs or imaging agents, creating targeted therapeutics. nih.gov The tripeptide itself could serve as a recognition motif or a fragment for designing larger, more complex therapeutic peptides.

Chemical Biology: Derivatives of this compound containing bioorthogonal or photoreactive ncAAs can be used as chemical probes to study complex biological processes in living cells.

Methodological Advancements:

Peptide Synthesis: Modern solid-phase peptide synthesis (SPPS) has been refined with novel resins, linkers, and coupling reagents, making the routine synthesis of peptides like this compound efficient and high-yielding. peptidescientific.commdpi.comopenaccessjournals.com The development of a wide array of orthogonal protecting groups, especially for the cysteine thiol, allows for complex chemical manipulations both on and off the resin. rsc.orgresearchgate.net

Purification and Analysis: Advances in purification techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), and analytical methods, like mass spectrometry, are crucial for ensuring the high purity and correct identity of synthetic peptides, which is essential for reliable research findings. nih.gov

Q & A

Q. What are the standard laboratory protocols for synthesizing L-Lysylglycyl-L-cysteine?

Methodological Answer: this compound is typically synthesized via solid-phase peptide synthesis (SPPS). Key steps include:

  • Resin selection : Use Fmoc- or Boc-protected resins depending on amino acid compatibility.
  • Coupling reactions : Activate carboxyl groups with reagents like HBTU/HOBt and monitor coupling efficiency via Kaiser test .
  • Deprotection and cleavage : Employ TFA for side-chain deprotection and resin cleavage.
  • Purification : Use reverse-phase HPLC with C18 columns, optimizing gradients for peptide polarity .
  • Characterization : Validate identity via 1H^1 \text{H}-NMR (structural confirmation) and ESI-MS (molecular weight verification) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra to confirm backbone connectivity and stereochemistry. Peptide bonds (~165 ppm in 13C^{13} \text{C}) and cysteine thiols (~1.5-2.5 ppm in 1H^1 \text{H}) are diagnostic .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks and detect impurities.
  • HPLC : Assess purity (>95%) using UV detection at 214 nm (amide bond absorption) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

Methodological Answer: Contradictions often arise from variations in:

  • Purity and stability : Validate peptide purity (HPLC) and storage conditions (e.g., lyophilized vs. solution) to rule out degradation artifacts .
  • Assay conditions : Replicate experiments under standardized protocols (pH, temperature, cell lines) to isolate variables .
  • Data normalization : Use internal controls (e.g., housekeeping proteins in Western blots) to minimize batch effects. Cross-reference findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What experimental strategies optimize this compound yield in SPPS?

Methodological Answer:

  • Coupling efficiency : Pre-activate amino acids with DIC/HOBt and extend reaction times (2–4 hrs) for sterically hindered residues like cysteine .
  • Side-chain protection : Use trityl (Trt) groups for cysteine thiols to prevent oxidation and disulfide scrambling .
  • Solvent optimization : Employ DMF/DCM mixtures (4:1) to enhance resin swelling and reagent diffusion .

Q. How can computational modeling guide the study of this compound’s conformational dynamics?

Methodological Answer:

  • Molecular Dynamics (MD) simulations : Parameterize force fields (e.g., AMBER) to model peptide flexibility in aqueous and membrane environments.
  • Docking studies : Predict interaction sites with target proteins (e.g., glutathione peroxidase) using AutoDock Vina, validating with mutagenesis data .
  • QM/MM calculations : Analyze redox properties of the cysteine thiol group to explain antioxidant activity .

Data Analysis & Experimental Design

What frameworks ensure rigor in formulating research questions about this compound?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to:

  • Define scope: E.g., "How does this compound modulate oxidative stress in in vitro neuronal models compared to glutathione?"
  • Align hypotheses with measurable outcomes (e.g., ROS levels via fluorescence assays) .

Q. How should researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

  • Accelerated degradation tests : Incubate peptides at 37°C in PBS (pH 7.4) and analyze degradation kinetics via LC-MS over 72 hrs .
  • Oxidative stability : Expose to H2_2O2_2 (0.1–1 mM) and quantify disulfide formation via Ellman’s assay .

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